molecular formula C14H19N B14716896 (4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole CAS No. 20890-47-5

(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Cat. No.: B14716896
CAS No.: 20890-47-5
M. Wt: 201.31 g/mol
InChI Key: YZYUFXQJVUTBSD-UONOGXRCSA-N
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Description

(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a chiral compound belonging to the carbazole family Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound followed by cyclization. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated carbazole derivatives.

    Substitution: Formation of halogenated or nitrated carbazole derivatives.

Scientific Research Applications

(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4aR,9aS,9bR)-4a,6,6,9a-Tetramethyl-trans-perhydroindano[2,1-c]pyran: Similar in structure but with additional methyl groups and a different ring system.

    (4aR,9aS)-4a,9,9-Trimethyl-1,2,3,4,4a,9,9a,10-octahydroanthracene: Another related compound with a different ring structure and additional methyl groups.

Uniqueness

(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is unique due to its specific stereochemistry and the presence of two methyl groups at the 4a and 9 positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

20890-47-5

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

(4aR,9aS)-4a,9-dimethyl-2,3,4,9a-tetrahydro-1H-carbazole

InChI

InChI=1S/C14H19N/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14/h3-4,7-8,13H,5-6,9-10H2,1-2H3/t13-,14+/m0/s1

InChI Key

YZYUFXQJVUTBSD-UONOGXRCSA-N

Isomeric SMILES

C[C@]12CCCC[C@@H]1N(C3=CC=CC=C23)C

Canonical SMILES

CC12CCCCC1N(C3=CC=CC=C23)C

Origin of Product

United States

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